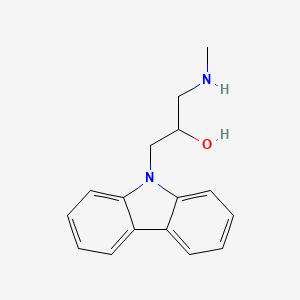

1-Carbazol-9-yl-3-methylamino-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Carbazol-9-yl-3-methylamino-propan-2-ol consists of a carbazole group attached to a propan-2-ol group via a methylamino linker . The carbazole group is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“1-Carbazol-9-yl-3-methylamino-propan-2-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Diabetes Treatment

Carbazole derivatives, such as “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, have been studied for their potential in fighting diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Resistive Memory Devices

The carbazole heterocycle, a functional charge carrier transporting unit, facilitates resistive switching when attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This property makes “1-Carbazol-9-yl-3-methylamino-propan-2-ol” a potential candidate for use in rewritable resistive memory devices .

Photosensitizers in Organic Synthesis

Carbazole derivatives are used as photosensitizers in visible-light-promoted organic synthesis . As a novel organic photosensitizer, “1-Carbazol-9-yl-3-methylamino-propan-2-ol” could potentially show excellent catalytic performance in visible-light-induced radical reactions .

Schiff Base Preparation

Carbazole derivatives can be used in the preparation of Schiff bases . Schiff bases are compounds containing azomethine functional groups, which are usually prepared by condensation of primary amines with aldehyde or ketone carbonyl compounds .

Metal Complexing Agents

Due to the lone pair electrons on nitrogen, Schiff bases are considered good metal complexing agents . “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, being a carbazole derivative, could potentially be used as a complexing agent suitable for transition metal coordination .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbazol-9-yl-3-methylamino-propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)